Benzoic acid, 2-[[(1,4-dioxopentyl)oxy]methyl]-5-methoxy-4-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 2-[[(1,4-dioxopentyl)oxy]methyl]-5-methoxy-4-nitro- is a complex organic compound with a unique structure that includes a benzoic acid core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 2-[[(1,4-dioxopentyl)oxy]methyl]-5-methoxy-4-nitro- involves multiple steps. One common method starts with the nitration of benzoic acid to introduce the nitro group. This is followed by the esterification of the carboxylic acid group with 1,4-dioxopentyl alcohol under acidic conditions. The final step involves the methoxylation of the aromatic ring using methanol and a suitable catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration and esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and dioxopentyl groups.
Reduction: The nitro group can be reduced to an amine under hydrogenation conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation and sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogens (Cl2, Br2) with iron (Fe) or aluminum chloride (AlCl3) as catalysts.
Major Products
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of amines.
Substitution: Formation of halogenated or sulfonated derivatives.
Scientific Research Applications
Benzoic acid, 2-[[(1,4-dioxopentyl)oxy]methyl]-5-methoxy-4-nitro- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic properties.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of Benzoic acid, 2-[[(1,4-dioxopentyl)oxy]methyl]-5-methoxy-4-nitro- involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. The methoxy and dioxopentyl groups can modulate the compound’s solubility and bioavailability, enhancing its effectiveness .
Comparison with Similar Compounds
Similar Compounds
Benzoic acid: A simpler compound with similar antimicrobial properties but lacks the additional functional groups.
Methyl benzoate: An ester of benzoic acid with applications in fragrances and flavorings.
Nitrobenzoic acid: Similar in structure but with different substitution patterns on the aromatic ring
Uniqueness
Benzoic acid, 2-[[(1,4-dioxopentyl)oxy]methyl]-5-methoxy-4-nitro- is unique due to its combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
514205-94-8 |
---|---|
Molecular Formula |
C14H15NO8 |
Molecular Weight |
325.27 g/mol |
IUPAC Name |
5-methoxy-4-nitro-2-(4-oxopentanoyloxymethyl)benzoic acid |
InChI |
InChI=1S/C14H15NO8/c1-8(16)3-4-13(17)23-7-9-5-11(15(20)21)12(22-2)6-10(9)14(18)19/h5-6H,3-4,7H2,1-2H3,(H,18,19) |
InChI Key |
LHNKEQILACSCLU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCC(=O)OCC1=CC(=C(C=C1C(=O)O)OC)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.